3-Trifluoromethylphenylmethylsulfone

Vue d'ensemble

Description

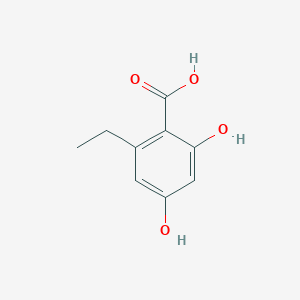

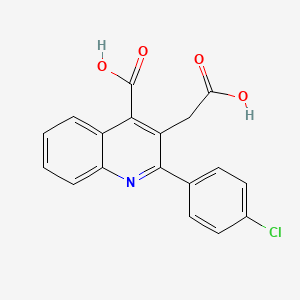

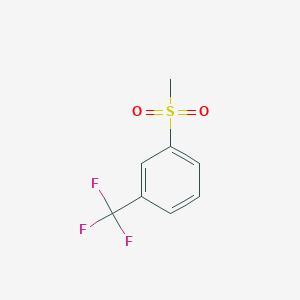

3-Trifluoromethylphenylmethylsulfone is a chemical compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 . It is used for research purposes .

Molecular Structure Analysis

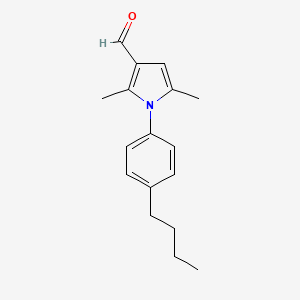

The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

This compound is a solid substance. It has a predicted melting point of 67-69°C, a predicted boiling point of 305.1°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.46 .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

3-Trifluoromethylphenylmethylsulfone and its derivatives play a crucial role in organic synthesis, particularly in the context of electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, and the synthesis of carboand heterocyclic structures. The compound's high protonating power and low nucleophilicity make it a preferred reagent for generating cationic species from organic molecules. These species can be detected and studied using spectral methods, making trifluoromethylphenylmethylsulfone derivatives highly useful in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Catalysis and Chemical Reactions

Triflamides, which include derivatives of this compound, are renowned for their role as reagents, catalysts, or additives in numerous chemical reactions due to their high NH-acidity, lipophilicity, and catalytic activity. The strong electron-withdrawing properties and low nucleophilicity of triflamides make them highly adaptable in a broad range of organic reactions. These compounds are not just key players in catalysis but also act as sources of nitrogen in various organic synthesis reactions, offering unique building blocks for catalysts, ligands, and medically relevant compounds (Moskalik & Astakhova, 2022).

Material Science and Fuel Cell Technology

In the field of material science, particularly in the development of fuel cell technology, trifluoromethylphenylmethylsulfone derivatives like triflate acid (CF3SO3H) have shown potential. Erbium triflate, for instance, has been used to fabricate composite membranes by integrating into the Nafion structure, showing a significant reduction in alcohol permeability and enhanced proton conductivity, crucial factors for the efficiency of direct alcohol fuel cells (Barbora et al., 2009).

Mécanisme D'action

Target of Action

3-Trifluoromethylphenylmethylsulfone is traditionally a nucleophilic trifluoromethylating agent . Its primary targets are arylthiolate anions .

Mode of Action

The compound acts as a trifluoromethyl radical precursor . It forms electron donor–acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The compound’s interaction with its targets leads to the S-trifluoromethylation of thiophenols . This process occurs under photoredox catalyst-free conditions . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones .

Pharmacokinetics

The incorporation of a trifluoromethyl group into organic motifs has been associated with enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Result of Action

The s-trifluoromethylation of thiophenols could potentially alter the properties of these molecules, affecting their reactivity and interactions within the cell .

Action Environment

The compound’s mode of action, involving visible light irradiation, suggests that light conditions could potentially influence its efficacy .

Analyse Biochimique

Biochemical Properties

3-Trifluoromethylphenylmethylsulfone plays a significant role in biochemical reactions, particularly in the trifluoromethylation of thiophenols. This compound can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This reaction leads to the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst . The interactions of this compound with arylthiolate anions highlight its importance in biochemical research.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to form EDA complexes and undergo SET reactions under visible light irradiation suggests its potential impact on cellular metabolism and other biochemical pathways . Detailed studies on its specific cellular effects are still limited.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a trifluoromethyl radical precursor. The compound forms EDA complexes with arylthiolate anions, leading to an intramolecular SET reaction under visible light irradiation . This reaction results in the S-trifluoromethylation of thiophenols, demonstrating the compound’s ability to act as a nucleophilic trifluoromethylating agent . The molecular interactions and enzyme inhibition or activation mechanisms of this compound are crucial for understanding its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation under various conditions are essential factors to consider. Studies have shown that the trifluoromethylthio (CF3S) group in this compound enhances the compound’s stability under acidic environments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Understanding the dose-effect relationship is crucial for evaluating the compound’s therapeutic potential and toxicity. High doses of this compound may lead to adverse effects, while lower doses might be beneficial for specific biochemical applications . Detailed studies on dosage effects and threshold levels are necessary for comprehensive evaluation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in trifluoromethylation reactions suggests its involvement in metabolic flux and changes in metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound’s ability to form EDA complexes and undergo SET reactions indicates its potential interactions with transporters and binding proteins . Studies on its localization and accumulation in different cellular compartments are essential for a comprehensive understanding.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s ability to form EDA complexes and undergo SET reactions suggests its localization in specific cellular compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical properties and interactions.

Propriétés

IUPAC Name |

1-methylsulfonyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUUWBSOLRFAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251043 | |

| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43032-69-5 | |

| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43032-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)